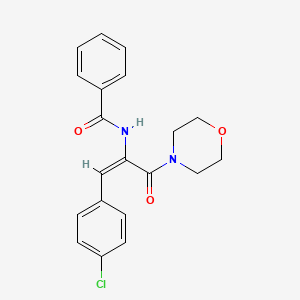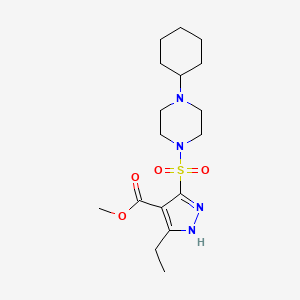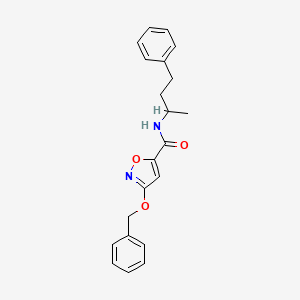
3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide, also known as CPN, is a chemical compound that has gained significant attention in scientific research. It is a potential drug candidate for the treatment of various diseases, including cancer and inflammation.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inhibiting the DNA synthesis and inducing cell cycle arrest. This compound also induces apoptosis in cancer cells by activating the caspase pathway. The anti-inflammatory activity of this compound is attributed to the inhibition of the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes. This compound also reduces the levels of inflammatory cytokines and increases the levels of anti-inflammatory cytokines. Additionally, this compound has been found to reduce the levels of lipid peroxidation and increase the levels of glutathione, which is an important antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound also exhibits potent anti-cancer and anti-inflammatory activity, making it a potential drug candidate for the treatment of various diseases. However, this compound has some limitations for lab experiments. It is not soluble in water, which can make it difficult to work with. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments.
Direcciones Futuras
There are several future directions for the research on 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide. One potential direction is to investigate the potential of this compound as a drug candidate for the treatment of cancer and inflammation. Another direction is to further elucidate the mechanism of action of this compound. Additionally, it would be interesting to investigate the pharmacokinetics and toxicity of this compound in animal models. Finally, the synthesis of this compound analogs with improved solubility and potency could be explored.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. It exhibits potent anti-cancer, anti-inflammatory, and anti-microbial activity and has several advantages for lab experiments. However, this compound also has some limitations, and the mechanism of action is not fully understood. There are several future directions for the research on this compound, including investigating its potential as a drug candidate and further elucidating its mechanism of action.
Métodos De Síntesis
The synthesis of 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. The resulting compound then undergoes a reaction with 1-cyanopropylamine to form this compound. The synthesis method is relatively simple, and the yield of the final product is high.
Aplicaciones Científicas De Investigación
3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to possess anti-microbial activity against Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c1-2-8(6-13)14-11(16)7-3-4-10(15(17)18)9(12)5-7/h3-5,8H,2H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKECNRYRHQGCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2886070.png)


![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2886073.png)
![2-(2-Chlorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2886075.png)


![5-[3-(Azidomethyl)azepan-1-yl]-5-oxopentanoic acid](/img/structure/B2886079.png)

![2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2886083.png)
![8-(4-Methylphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2886086.png)

![N-(furan-2-ylmethyl)-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2886091.png)